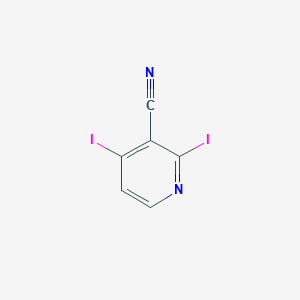

2,4-Diiodonicotinonitrile

Vue d'ensemble

Description

2,4-Diiodonicotinonitrile is a chemical compound that is related to various nicotinonitrile derivatives. While the specific compound 2,4-diiodonicotinonitrile is not directly mentioned in the provided papers, these papers discuss related compounds and their synthesis, properties, and potential applications. These related compounds are often used in the synthesis of more complex molecules and can exhibit interesting photophysical properties.

Synthesis Analysis

The synthesis of nicotinonitrile derivatives can involve various routes, including condensation reactions and cyclization processes. For instance, the synthesis of 2-thioxo-4,6-diphenyl-1,2-dihydronicotinonitrile was achieved through the condensation of benzaldehyde with cyanothioacetamide and N-(1-styryl)morpholine . Another example is the synthesis of substituted 4-(thiophen-2-yl)nicotinonitriles, which was accomplished by a three-step procedure that includes condensation and cyclization of 2-acetylthiophene . These methods could potentially be adapted for the synthesis of 2,4-diiodonicotinonitrile by incorporating iodine into the molecular structure at the appropriate steps.

Molecular Structure Analysis

The molecular structure of nicotinonitrile derivatives is often confirmed through spectroscopic data and, in some cases, X-ray crystallography. For example, the crystal structure of a novel nicotinonitrile derivative was determined, revealing a non-planar structure and providing insights into the molecular shape and nature of short contacts . Such structural analyses are crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

Nicotinonitrile derivatives can participate in various chemical reactions, leading to a wide range of products. The reactivity of these compounds can be influenced by the presence of substituents on the pyridine ring. For instance, alkylation reactions of 2-thioxo-4,6-diphenyl-1,2-dihydronicotinonitrile with alkyl halides afforded substituted 2-alkylsulfanyl-4,6-diphenylnicotinonitriles . Additionally, the transformation of some synthesized nicotinonitriles into 1H-pyrazolo[3,4-b]pyridines has been described . These reactions highlight the versatility of nicotinonitrile derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinonitrile derivatives can vary widely depending on their specific structure. For example, a new luminescent nicotinonitrile derivative exhibited good absorption and fluorescence properties, as well as a positive solvatochromic effect when the solvent polarity was varied . These properties are important for potential applications in materials science, such as the development of blue light-emitting materials. The study of these properties is essential for the design and optimization of new compounds with desired characteristics.

Applications De Recherche Scientifique

Environmental Impact and Toxicology

Research on 2,4-Dichlorophenoxyacetic acid (2,4-D), a related compound, shows its widespread use in agriculture and urban activities for pest control. Studies focus on its toxicity and mutagenicity, with advances in understanding its impact on occupational risk, neurotoxicity, resistance to herbicides, and effects on non-target species, particularly in aquatic environments. The research trends suggest future studies will likely concentrate on molecular biology, human exposure assessment, and pesticide degradation (Zuanazzi et al., 2020).

Herbicide Efficacy and Selectivity

Studies have evaluated the efficacy and selectivity of 2,4-D in controlling Eurasian watermilfoil, a nonnative aquatic plant. This involves assessing the herbicide's concentration and exposure times in field settings. Research indicates that while 2,4-D can effectively control the target plant, it also has prolonged persistence and unintended impacts on native plant species, highlighting challenges in aquatic plant management (Nault et al., 2014).

Plant Metabolism

Investigations into the absorption, translocation, and metabolism of radioactive 2,4-D in plants like corn and wheat have been conducted. These studies provide insights into the reasons behind the varying sensitivity of different plant types to 2,4-D and similar herbicides, contributing to a better understanding of their selective herbicidal action (Fang & Butts, 1954).

Biodegradation Studies

Research on Nocardioides sp. strain JS1661 demonstrates its ability to biodegrade 2,4-Dinitroanisole (DNAN), a munition ingredient, suggesting potential applications in environmental remediation of explosive contaminants. These studies are crucial for understanding the environmental behavior and safe disposal of such substances (Fida et al., 2014).

Photocatalytic Remediation

Titanium dioxide nanoparticles have been used in heterogeneous photocatalysis for the remediation of herbicide Tordon 2,4-D. This research is significant for environmental cleanup, demonstrating the potential of nanotechnology in breaking down persistent herbicides and reducing their toxicity (Nobre et al., 2019).

Safety And Hazards

The safety and hazards of 2,4-Diiodonicotinonitrile are not explicitly mentioned in the search results. However, it’s recommended that the compound should be handled under the supervision of a technically qualified individual5.

Orientations Futures

There is no specific information available about the future directions of 2,4-Diiodonicotinonitrile. However, new uses for similar compounds, sometimes enabled by biotechnology, continue to be developed6.

Please note that this information is based on the available search results and may not be fully comprehensive or completely accurate for 2,4-Diiodonicotinonitrile. For more detailed information, further research and laboratory analysis would be necessary.

Propriétés

IUPAC Name |

2,4-diiodopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2I2N2/c7-5-1-2-10-6(8)4(5)3-9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCJBCHICXNSJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479399 | |

| Record name | 2,4-Diiodopyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-2,4-diiodopyridine | |

CAS RN |

827616-54-6 | |

| Record name | 2,4-Diiodopyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B1356955.png)